molecular formula C8H15ClN2O B2714526 1-Cyclopropylpiperidin-4-one oxime hydrochloride CAS No. 1170230-52-0

1-Cyclopropylpiperidin-4-one oxime hydrochloride

Cat. No.: B2714526
CAS No.: 1170230-52-0
M. Wt: 190.67
InChI Key: UOWLGVTVJYLZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylpiperidin-4-one oxime hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, and a hydroxylamine functional group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropylpiperidin-4-one oxime hydrochloride involves several steps. One common method includes the reaction of 1-cyclopropylpiperidine with hydroxylamine hydrochloride under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropylpiperidin-4-one oxime hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes, while reduction can produce amines .

Scientific Research Applications

1-Cyclopropylpiperidin-4-one oxime hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperidin-4-one oxime hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Cyclopropylpiperidin-4-one oxime hydrochloride can be compared with other similar compounds, such as:

    N-(1-cyclopropylpiperidin-4-ylidene)hydroxylamine: The non-hydrochloride form of the compound.

    4-piperidone derivatives: Compounds with similar piperidine ring structures but different functional groups.

    Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-ylidene)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-9-7-3-5-10(6-4-7)8-1-2-8;/h8,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWLGVTVJYLZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(=NO)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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